![molecular formula C17H14N4O2S2 B14155999 1-Mercapto-4-(4-methoxy-phenyl)-7,8-dihydro-4H,6H-9-thia-2,3,4,9b-tetraaza-cyclopenta[b]-as-indace n-5-one CAS No. 374084-38-5](/img/structure/B14155999.png)
1-Mercapto-4-(4-methoxy-phenyl)-7,8-dihydro-4H,6H-9-thia-2,3,4,9b-tetraaza-cyclopenta[b]-as-indace n-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Mercapto-4-(4-methoxy-phenyl)-7,8-dihydro-4H,6H-9-thia-2,3,4,9b-tetraaza-cyclopenta[b]-as-indacen-5-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound contains multiple functional groups, including a mercapto group, a methoxy-phenyl group, and a tetraaza-cyclopenta ring system, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-Mercapto-4-(4-methoxy-phenyl)-7,8-dihydro-4H,6H-9-thia-2,3,4,9b-tetraaza-cyclopenta[b]-as-indacen-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the preparation of an intermediate compound through the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride.
Cyclization: The intermediate is then subjected to cyclization reactions with appropriate reagents to form the tetraaza-cyclopenta ring system.
Introduction of the mercapto group:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-Mercapto-4-(4-methoxy-phenyl)-7,8-dihydro-4H,6H-9-thia-2,3,4,9b-tetraaza-cyclopenta[b]-as-indacen-5-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the methoxy group to a hydroxyl group.
Cyclization: The compound can undergo further cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens).
Scientific Research Applications
1-Mercapto-4-(4-methoxy-phenyl)-7,8-dihydro-4H,6H-9-thia-2,3,4,9b-tetraaza-cyclopenta[b]-as-indacen-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-Mercapto-4-(4-methoxy-phenyl)-7,8-dihydro-4H,6H-9-thia-2,3,4,9b-tetraaza-cyclopenta[b]-as-indacen-5-one involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol-containing enzymes, leading to enzyme inhibition. Additionally, the compound can interact with DNA and proteins, disrupting their normal functions and leading to cell death in cancer cells.
Comparison with Similar Compounds
1-Mercapto-4-(4-methoxy-phenyl)-7,8-dihydro-4H,6H-9-thia-2,3,4,9b-tetraaza-cyclopenta[b]-as-indacen-5-one can be compared with other similar compounds, such as:
3-Mercapto-1,2,4-triazole derivatives: These compounds also contain a mercapto group and exhibit similar biological activities.
Thiophene derivatives: These compounds share the sulfur-containing heterocyclic ring and have applications in materials science and pharmaceuticals.
Benzimidazole derivatives: These compounds have a similar nitrogen-containing ring system and are used in various therapeutic applications.
Properties
CAS No. |
374084-38-5 |
|---|---|
Molecular Formula |
C17H14N4O2S2 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-3-sulfanylidene-15-thia-2,4,5,7-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),5,10(14)-trien-8-one |
InChI |
InChI=1S/C17H14N4O2S2/c1-23-10-7-5-9(6-8-10)20-14(22)13-11-3-2-4-12(11)25-15(13)21-16(20)18-19-17(21)24/h5-8H,2-4H2,1H3,(H,19,24) |
InChI Key |
MZVYKULKXCVMMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N4C2=NNC4=S)SC5=C3CCC5 |
solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


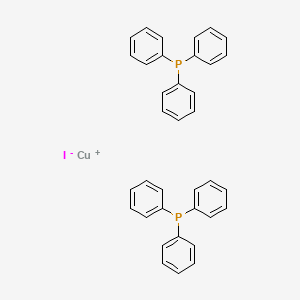


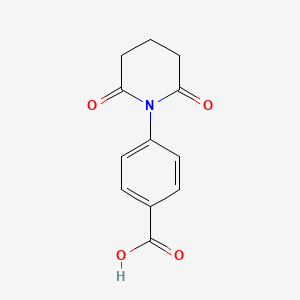
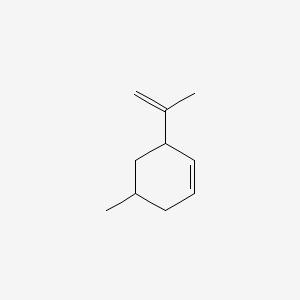
![1-(4-Fluorophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione](/img/structure/B14155964.png)
![2-{(E)-[(1-hydroxy-2-methylpropan-2-yl)imino]methyl}-4-nitrophenol](/img/structure/B14155972.png)
![3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one](/img/structure/B14155983.png)
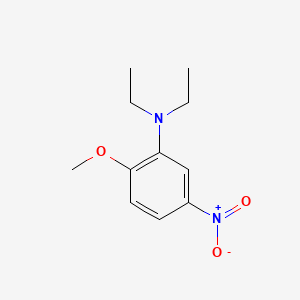
![N-[(4-Methylphenyl)methylene]methanamine](/img/structure/B14155987.png)
![8-Azabicyclo[4.3.1]decan-10-ol, 8-methyl-10-phenyl-](/img/structure/B14155990.png)
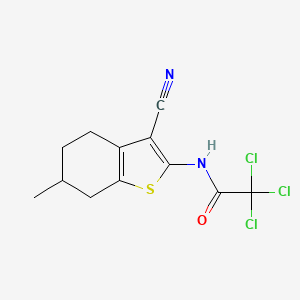
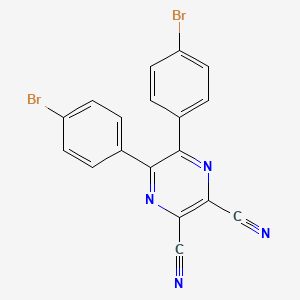
![1-Adamantyl-[4-amino-2-(propan-2-ylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B14156015.png)
